molecular formula C7H6O5S B14355284 3-(Carboxymethoxy)thiophene-2-carboxylic acid CAS No. 96232-58-5

3-(Carboxymethoxy)thiophene-2-carboxylic acid

Cat. No.: B14355284
CAS No.: 96232-58-5
M. Wt: 202.19 g/mol
InChI Key: GQZDJWFZCLPOLB-UHFFFAOYSA-N
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Description

3-(Carboxymethoxy)thiophene-2-carboxylic acid is an organic compound belonging to the class of thiophene carboxylic acids. Thiophene is a five-membered ring consisting of four carbon atoms and one sulfur atom. This compound is characterized by the presence of a carboxymethoxy group at the third position and a carboxylic acid group at the second position of the thiophene ring. It is a derivative of thiophene, which is known for its aromatic properties and is widely used in various chemical applications.

Preparation Methods

The synthesis of 3-(Carboxymethoxy)thiophene-2-carboxylic acid can be achieved through several methods. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound.

Industrial production methods for thiophene derivatives often involve the use of catalytic processes. For example, the Ullmann coupling reaction, which utilizes copper (I) thiophene-2-carboxylate as a catalyst, is a widely used method for synthesizing various thiophene derivatives .

Chemical Reactions Analysis

3-(Carboxymethoxy)thiophene-2-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The thiophene ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(Carboxymethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, modulating various biological processes. One example is the inhibition of tyrosine-protein phosphatase, which regulates the endoplasmic reticulum unfolded protein response .

Comparison with Similar Compounds

3-(Carboxymethoxy)thiophene-2-carboxylic acid can be compared with other similar compounds, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid . These compounds share the thiophene ring structure but differ in the position and type of substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

96232-58-5

Molecular Formula

C7H6O5S

Molecular Weight

202.19 g/mol

IUPAC Name

3-(carboxymethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C7H6O5S/c8-5(9)3-12-4-1-2-13-6(4)7(10)11/h1-2H,3H2,(H,8,9)(H,10,11)

InChI Key

GQZDJWFZCLPOLB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1OCC(=O)O)C(=O)O

Origin of Product

United States

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